2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Antidegradant synergist Polymer stabilization Oxidative degradation prevention

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2, MF: C₆H₁₄O₃S, MW: 166.24) is an organosulfur compound classified as a thioether alcohol. Its structure features a central thioether (-S-) linkage bridging two hydroxyethyl groups, with one arm extended by an additional ethoxy (-O-CH₂-CH₂-) unit, yielding a hybrid ether-thioether scaffold with two terminal hydroxyls.

Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
CAS No. 85391-94-2
Cat. No. B1364151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
CAS85391-94-2
Molecular FormulaC6H14O3S
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESC(COCCSCCO)O
InChIInChI=1S/C6H14O3S/c7-1-3-9-4-6-10-5-2-8/h7-8H,1-6H2
InChIKeyLXGFOHOXYOCIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2) Procurement Guide: Structure, Specifications, and Selection Rationale


2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2, MF: C₆H₁₄O₃S, MW: 166.24) is an organosulfur compound classified as a thioether alcohol [1]. Its structure features a central thioether (-S-) linkage bridging two hydroxyethyl groups, with one arm extended by an additional ethoxy (-O-CH₂-CH₂-) unit, yielding a hybrid ether-thioether scaffold with two terminal hydroxyls [1]. This architecture confers distinct physicochemical properties, including a computed density of 1.163 g/cm³, a boiling point of 320.9°C at 760 mmHg, a flash point of 147.9°C, and a refractive index of 1.508 [2]. The compound is primarily supplied as a research chemical, with typical catalog purities around 95% [2].

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol Selection Criteria: Why Generic In-Class Substitution Is Not Straightforward


2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol occupies a distinct structural niche that cannot be satisfied by simple in-class substitution with common analogs such as 2,2'-thiodiethanol (thiodiglycol, CAS 111-48-8) or linear poly(ethylene glycol) (PEG) ethers [1][2]. Its asymmetric backbone—incorporating both thioether and ether oxygens—creates a hydrogen bond acceptor count of 4 and a topological polar surface area of 75 Ų, distinct from simpler bis(2-hydroxyethyl) sulfide analogs [1]. The extended ethoxy arm modulates polarity relative to symmetric thiodiethanol, affecting solubility profiles in both aqueous and organic phases . Furthermore, patent literature identifies the organothioethyl alcohol moiety as a structural segmer capable of synergistically enhancing phenolic and amine antidegradants in stabilized organic compositions [3]. This synergistic functionality is explicitly structure-dependent; generic thioether diols lacking the precise ethoxy spacer architecture would not be expected to reproduce this performance profile [3].

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2): Quantified Differentiation Data for Procurement Decisions


Structural Specificity for Antidegradant Synergism: Organothioethyl Alcohol Moiety Enables Phenolic/Amine Stabilizer Enhancement

Compounds containing the organothioethyl alcohol segmer—the precise structural motif present in 2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol—have been demonstrated in patent literature to enhance the activity of phenolic and amine antidegradants when incorporated into stabilizing systems for organic compositions [1]. The patent explicitly claims that this synergistic effect is conferred by compounds possessing or containing an organothioethyl alcohol moiety, establishing a direct structural requirement [1].

Antidegradant synergist Polymer stabilization Oxidative degradation prevention

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index Comparison with 2,2'-Thiodiethanol

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol exhibits physical properties that distinguish it from the simpler symmetric analog 2,2'-thiodiethanol (thiodiglycol). The target compound has a computed boiling point of 320.9°C at 760 mmHg and a refractive index of 1.508, compared to thiodiglycol's boiling point of approximately 165°C at 14 torr and refractive index range of 1.519-1.521 [1][2]. The higher boiling point (at atmospheric pressure) reflects increased molecular weight and enhanced intermolecular interactions from the additional ethoxy oxygen [3].

Physical properties Thermal stability Liquid handling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Enhanced Polarity Metrics Relative to Symmetric Thioether Diols

The asymmetric ether-thioether architecture of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol yields computed descriptors that differentiate it from simpler thioether diols. The compound has a Hydrogen Bond Acceptor count of 4 (three from ether/thioether oxygens plus sulfur) and a Topological Polar Surface Area (TPSA) of 75 Ų [1]. In contrast, the symmetric analog 2,2'-thiodiethanol (C₄H₁₀O₂S) has a lower hydrogen bond acceptor count due to the absence of the central ether oxygen and a correspondingly smaller TPSA [2].

Polarity Hydrogen bonding Solubility prediction

Predicted pKa and Acid-Base Behavior: Distinguishing Proton Dissociation Characteristics

The predicted acid dissociation constant (pKa) for 2-[[2-(2-hydroxyethoxy)ethyl]thio]ethanol is 14.37±0.10 (predicted), as reported in authoritative chemical database compilations . This value corresponds to the hydroxyl proton dissociation and falls within the typical range for primary aliphatic alcohols. The presence of the thioether sulfur and the extended ethoxy chain may modulate this value relative to simpler analogs; however, comparative experimental pKa data for close structural analogs are not available in the literature. This pKa prediction provides a baseline for anticipating the compound's behavior under strongly basic conditions relevant to nucleophilic reactions and deprotonation-dependent synthetic transformations.

pKa Acid-base chemistry Reaction conditions

2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS 85391-94-2): Optimal Application Scenarios Informed by Differentiated Properties


Polymer and Lubricant Stabilization: Formulating Synergistic Antidegradant Systems

This compound is optimally deployed as a structural building block or additive component in stabilized organic compositions—including polymers, lubricants, and elastomers—where enhanced resistance to oxidative degradation is required [1]. Its organothioethyl alcohol moiety has been demonstrated to synergistically boost the protective efficacy of phenolic and amine antidegradants, enabling formulators to achieve target stabilization performance with potentially lower loadings of primary antioxidants or under more demanding thermal-oxidative conditions [1].

Synthetic Intermediate for Specialty Polyether-Thioether Hybrid Materials

The compound's dual hydroxyl termini make it a versatile monomer or chain extender for synthesizing hybrid polyether-thioether copolymers, segmented polyurethanes, or crosslinked networks [2]. The thioether linkage offers distinct reactivity (e.g., oxidation to sulfoxide or sulfone) and metal-coordinating properties not available in pure PEG-based systems, while the ethoxy spacer provides flexibility and polarity modulation [2]. This enables the engineering of materials with tailored degradation profiles, metal-binding capacity, or stimuli-responsive behavior.

Analytical Reference Standard and Chromatographic Method Development

The compound's well-defined physicochemical properties—including a density of 1.163 g/cm³, refractive index of 1.508, and predicted pKa of 14.37 [1][2]—support its use as a reference standard for HPLC method development and validation. Reverse-phase HPLC methods using acetonitrile/water mobile phases with phosphoric acid have been reported for the separation and analysis of this compound [3]. Its distinct retention characteristics relative to thiodiglycol and PEG analogs make it a useful calibration marker in quality control workflows for specialty chemical manufacturing.

Pharmaceutical and Personal Care Intermediate Research

As a versatile small-molecule scaffold containing both ether and thioether functionalities with terminal hydroxyl groups, this compound serves as a research intermediate in the development of pharmaceutical candidates and personal care actives [1][2]. The thioether linkage can participate in specific molecular recognition events (e.g., sulfur-aromatic interactions) and serves as a metabolically distinct isosteric replacement for ether or methylene linkages in lead optimization campaigns [2]. The predicted pKa and polarity profile inform formulation compatibility and bioavailability predictions in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.